4,6,7-Trimethyl-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
4,6,7-Trimethyl-2-oxo-2H-chromene-3-carbonitrile is a member of the chromene family, known for its diverse biological and physicochemical properties. This compound, also referred to as a 3-cyanocoumarin derivative, exhibits significant biological activities, making it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of 4,6,7-Trimethyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under specific conditions. One notable method is the green synthesis approach, which uses dual-frequency ultrasonication (40 KHz ultrasonic bath and 20 KHz probe) to achieve high yields . Other methods include reactions in the presence of catalysts like iodine, phase transfer catalysts, or zeolitic imidazolate framework catalysts using DMF as a solvent .
Chemical Reactions Analysis
4,6,7-Trimethyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to other functional groups.
Substitution: Common reagents for substitution reactions include piperidine, NaOEt/EtOH, and AcOH/AcONH4 in benzene.
Cyclization: This reaction can form complex structures like chromeno[3,4-c]pyridines and 1-styrylbenzopyrano[3,4-c]pyrazoles.
Scientific Research Applications
4,6,7-Trimethyl-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit specific enzymes in microbial cells. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
4,6,7-Trimethyl-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile: Known for its use as a molecular probe and fluorescent dye.
3-Ethoxycarbonyl- and 3-acetylcoumarins: These compounds undergo substitution reactions to form 3-cyanocoumarins.
4-Hydroxycoumarin: Undergoes Vilsmeier formylation to form 4-chloro-3-formylcoumarin, which can be converted to 3-cyanocoumarins.
Properties
CAS No. |
56394-26-4 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4,6,7-trimethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C13H11NO2/c1-7-4-10-9(3)11(6-14)13(15)16-12(10)5-8(7)2/h4-5H,1-3H3 |
InChI Key |
GGHGOYSZPZVHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C(=C2C)C#N |
Origin of Product |
United States |
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